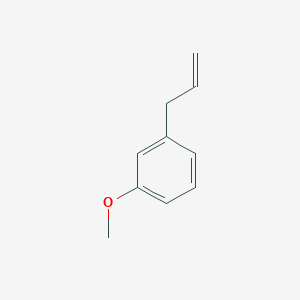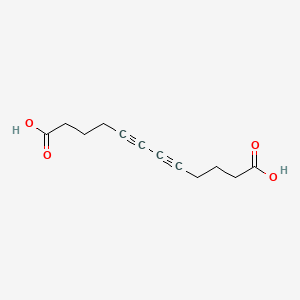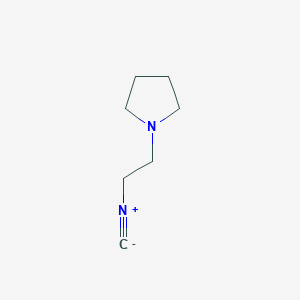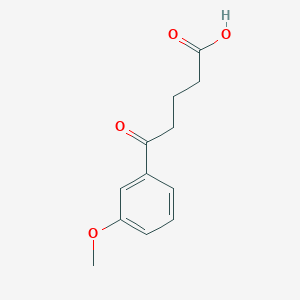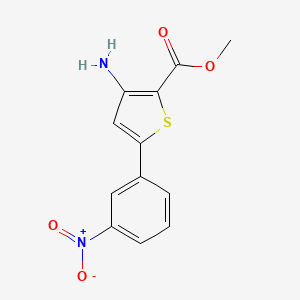![molecular formula C9H9NOS2 B1597778 [5-(2-甲基-1,3-噻唑-4-基)-2-噻吩基]甲醇 CAS No. 337508-70-0](/img/structure/B1597778.png)
[5-(2-甲基-1,3-噻唑-4-基)-2-噻吩基]甲醇
描述
Thiazoles are organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms . They are part of many important biomolecules, such as the vitamin B1 (thiamine) .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of β-aminovinyl ketones .
Molecular Structure Analysis
The thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom. The remaining three positions are occupied by carbon atoms . The exact structure of a specific thiazole can vary depending on the groups attached to the ring .
Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic and nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
Thiazoles are typically light-yellow liquids with an odor similar to pyridine . They have similar chemical and physical properties to pyridine and pyrimidine .
科学研究应用
- 应用:
- 应用:
- 应用:
抗菌活性
抗癌潜力
抗结核活性
抗炎潜力
抗糖尿病研究
超越疾病的生物活性
作用机制
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to different biological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment .
安全和危害
未来方向
生化分析
Biochemical Properties
[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol and cytochrome P450 can lead to the modulation of enzyme activity, affecting the overall metabolic pathways. Additionally, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol has been found to bind to certain proteins, influencing their structure and function .
Cellular Effects
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can affect gene expression and cellular metabolism. Furthermore, it has been shown to impact cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of action of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. For example, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but its degradation products can also have biological activities. Long-term studies have indicated that [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol vary with different dosages in animal models. At lower doses, this compound has been found to have beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can affect metabolite levels, leading to changes in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. The localization of [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol can affect its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-3,5,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKNGVVCKWDLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380107 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337508-70-0 | |
| Record name | [5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)
